(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
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Overview
Description
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both benzothiazole and thiazole rings, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the thiazole ring through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-microbial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar biological activities.
Thiazole derivatives: Compounds with the thiazole ring also exhibit comparable properties and applications.
Uniqueness
What sets (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide apart is its combination of both benzothiazole and thiazole rings, providing a unique scaffold for drug development and other applications. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S3/c1-2-20-11-5-3-4-6-12(11)25-16(20)19-14(22)10-23-9-13(21)18-15-17-7-8-24-15/h3-8H,2,9-10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDMUHBVMTVDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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